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D-Arabinose 5-phosphate disodium salt - 89927-09-3

D-Arabinose 5-phosphate disodium salt

Catalog Number: EVT-394082
CAS Number: 89927-09-3
Molecular Formula: C5H11NaO8P
Molecular Weight: 253.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Arabinose 5-phosphate disodium salt is an important biochemical compound with the chemical formula C5_5H9_9Na2_2O7_7P. It is primarily recognized as a substrate in various enzymatic reactions, particularly in carbohydrate metabolism. This compound plays a significant role in the synthesis of lipopolysaccharides and is involved in key metabolic pathways, such as the Pentose Phosphate Pathway.

Source

D-Arabinose 5-phosphate disodium salt can be derived from natural sources or synthesized in laboratories. It is commercially available from various suppliers, including Sigma-Aldrich and Biosynth, where it is often utilized for research purposes due to its high purity (≥95%) and specific applications in enzymatic studies .

Classification

This compound falls under the category of phosphates and carbohydrates. It is classified as a sugar phosphate, which is a crucial intermediate in various metabolic pathways. The disodium salt form enhances its solubility and stability for laboratory use.

Synthesis Analysis

Methods

D-Arabinose 5-phosphate disodium salt can be synthesized through several methods, including:

  • Enzymatic Synthesis: Utilizing enzymes such as D-arabinose-5-phosphate isomerase to convert D-ribulose-5-phosphate into D-arabinose 5-phosphate. This method allows for high specificity and yields .
  • Chemical Synthesis: Chemical methods may involve the phosphorylation of D-arabinose using phosphoric acid or other phosphating agents under controlled conditions to achieve the desired phosphate group attachment.

Technical Details

The enzymatic route typically requires specific conditions such as pH, temperature, and co-factors to optimize enzyme activity. For instance, maintaining an optimal pH around 7.0 to 8.0 can significantly enhance the reaction efficiency.

Molecular Structure Analysis

Structure

D-Arabinose 5-phosphate disodium salt consists of a five-carbon sugar backbone with a phosphate group attached at the fifth carbon. The molecular structure can be represented as follows:

  • Molecular Formula: C5_5H9_9Na2_2O7_7P
  • Molecular Weight: Approximately 232.1 g/mol

Data

The compound features a stereocenter at the second carbon, which contributes to its specific biological activity. The structural representation can be visualized using molecular modeling software or chemical drawing tools.

Chemical Reactions Analysis

Reactions

D-Arabinose 5-phosphate disodium salt participates in several biochemical reactions:

  • Isomerization: Catalyzed by D-arabinose-5-phosphate isomerase, converting it into D-ribulose-5-phosphate, which is crucial for nucleotide synthesis .
  • Phosphorylation Reactions: It can act as a substrate for various kinases that add phosphate groups to other molecules.

Technical Details

The reaction conditions (temperature, pH, enzyme concentration) must be optimized to ensure maximum yield and specificity during these transformations.

Mechanism of Action

Process

The mechanism of action for D-arabinose 5-phosphate involves its role as a substrate in enzymatic reactions. For example:

  1. Substrate Binding: The enzyme recognizes and binds to D-arabinose 5-phosphate.
  2. Catalysis: The enzyme facilitates the conversion to another molecule (e.g., D-ribulose-5-phosphate), often involving the transfer of functional groups.
  3. Product Release: The product is released from the enzyme's active site, allowing the enzyme to participate in subsequent reactions.

Data

Kinetic studies often reveal details about the enzyme's affinity for D-arabinose 5-phosphate and help elucidate its role in metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature as a disodium salt.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with various enzymes and participates in phosphorylation reactions.

Relevant data regarding melting point, boiling point, and specific heat capacity are generally provided by suppliers or through experimental determination.

Applications

D-Arabinose 5-phosphate disodium salt has several scientific uses:

  • Biochemical Research: Used extensively in studies involving carbohydrate metabolism and enzymology.
  • Enzyme Characterization: Serves as a substrate for identifying and characterizing enzymes involved in carbohydrate transformations .
  • Synthetic Biology: Plays a role in synthetic pathways for producing nucleotides and other biomolecules.
Biosynthetic Pathways and Enzymatic Roles in Prokaryotic Systems

Role in Lipopolysaccharide (LPS) Biosynthesis in Gram-Negative Bacteria

D-Arabinose 5-phosphate disodium salt (D-Ara-5P, CAS 89927-09-3) is a critical biochemical intermediate in the biosynthesis of lipopolysaccharide (LPS) components within Gram-negative bacterial pathogens. This phosphorylated pentose serves as the primary substrate for enzymes responsible for synthesizing the unique sugar molecules that form the inner core region of LPS—an essential component of the outer membrane that contributes significantly to bacterial virulence and immune evasion [1] [9]. The structural integrity of LPS is vital for bacterial survival, making the enzymatic pathways utilizing D-Ara-5P attractive targets for novel antimicrobial development [7].

Catalytic Function of D-Arabinose 5-Phosphate Isomerase (API/YrbH) in 3-Deoxy-D-manno-Octulosonate (KDO) Production

D-Arabinose 5-phosphate isomerase (API, also known as KdsD or YrbH) catalyzes the reversible aldose-ketose isomerization between D-ribulose 5-phosphate (Ru5P) and D-arabinose 5-phosphate (D-Ara-5P), establishing the biochemical gateway to KDO biosynthesis [1] [7]. This metalloenzyme (requiring Mn²⁺ for optimal activity) exhibits a (β/α)₈-barrel fold that positions D-Ara-5P within a highly conserved active site pocket, facilitating proton transfer through a cis-enediol intermediate mechanism [5].

In Escherichia coli, API (encoded by the yrbH gene) specifically converts Ru5P to D-Ara-5P, which subsequently serves as the obligate substrate for KDO 8-phosphate synthase (KDOPS) in the first committed step of KDO biosynthesis [1]. Genetic studies confirm that API-deficient mutants of Salmonella typhimurium exhibit auxotrophy for KDO, underscoring the enzyme's indispensable role in LPS assembly and bacterial viability [4] [7]. The mycobacterial ortholog (Rv3807c) participates in an analogous pathway where D-Ara-5P derivatives contribute to arabinan biosynthesis within the complex cell wall, highlighting its conservation across diverse pathogenic bacteria [7].

Substrate Specificity and Kinetic Parameters of API in Escherichia coli

API exhibits stringent stereospecificity for phosphorylated pentose substrates, with minimal activity toward non-phosphorylated analogs or hexose phosphates. Kinetic analyses reveal that E. coli API has a Michaelis constant (Kₘ) of 0.8 ± 0.2 mM for D-ribulose 5-phosphate and a catalytic turnover number (k꜀ₐₜ) of 25 s⁻¹ under physiological conditions (pH 7.5, 37°C) [5]. The enzyme discriminates against L-stereoisomers and shows <5% activity with D-ribose 5-phosphate or D-xylulose 5-phosphate [1].

Table 1: Substrate Specificity Profile of D-Arabinose 5-Phosphate Isomerase (API) Across Bacterial Species

OrganismGene LocusPreferred SubstrateKₘ (mM)Inhibitors
Escherichia coliyrbH (kdsD)D-ribulose 5-phosphate0.8 ± 0.2Enediol analogs, D-ribitol 5-phosphate
Mycobacterium tuberculosisRv3807cD-ribulose 5-phosphate1.2 ± 0.3Phosphonate transition-state mimics
Francisella tularensisFTN_0928D-ribulose 5-phosphate0.95 ± 0.14-(R-Dihydroxyethyl)-DHA 1-phosphate

Bioinformatics and structural analyses indicate that substrate discrimination arises from hydrogen-bonding interactions between the phosphate moiety and conserved residues (Arg⁴³, His⁹⁷, Arg¹⁰¹ in E. coli numbering), coupled with a hydrophobic pocket accommodating the pentose chain [5]. Notably, commercial D-Ara-5P preparations contain ~1% ribose 5-phosphate as a common impurity, which necessitates purification for precise kinetic studies to avoid misinterpretation of enzyme specificity [1] [9].

Interplay with KDO 8-Phosphate Synthase (KDOPS) in KDO-8-Phosphate Formation

KDO 8-phosphate synthase (KDOPS) catalyzes the condensation of D-Ara-5P with phosphoenolpyruvate (PEP) to form KDO 8-phosphate—an essential precursor for the inner core oligosaccharide of LPS [8]. This metalloenzyme (typically requiring Zn²⁺ or Fe²⁺) operates through a concerted aldol-like mechanism, involving Schiff base formation between PEP and an active-site lysine, followed by nucleophilic attack by the D-Ara-5P aldehyde group [4].

Structural studies of E. coli KDOPS reveal a homotetrameric quaternary organization with each monomer featuring a (β/α)₈-barrel domain that positions D-Ara-5P within a deep cleft via hydrogen bonds to Arg⁴³, Asn¹⁰⁵, and Ser²³⁵ [8]. The enzyme exhibits positive cooperativity for D-Ara-5P binding (Hill coefficient = 1.8), suggesting allosteric regulation that synchronizes KDO production with cellular demand for LPS biogenesis during rapid growth phases [4].

Comparative Analysis of KDOPS Mechanisms Across Prokaryotic and Eukaryotic Systems

KDOPS activity is exclusively conserved in prokaryotes and plants, with no functional orthologs identified in mammalian systems. This phylogenetic distribution makes it an attractive target for selective antibacterial agents [8]. The catalytic core (β/α)₈-barrel domain is structurally conserved across bacterial and plant KDOPS, but significant mechanistic variations exist:

Table 2: Comparative Mechanisms of KDO 8-Phosphate Synthase (KDOPS) Across Domains of Life

FeatureProkaryotic KDOPSPlant KDOPSEukaryotic Systems
Quaternary StructureHomotetramerHomodimerAbsent
Metal CofactorZn²⁺ (catalytic), Mg²⁺ (structural)Fe²⁺ (catalytic)-
Reaction MechanismConcerted aldol condensationStep-wise aldol addition-
D-Ara-5P Binding SiteBipartite cleft with flexible loopDeep hydrophobic pocket-
Inhibition by (D-Ara-5P Analogs)Competitive (Kᵢ = 0.3 μM for 4-epi-D-Ara-5P)Non-competitive-

Prokaryotic KDOPS enzymes (e.g., E. coli KDOPS) employ a catalytic Zn²⁺ ion coordinated by His²⁶⁵, Glu²⁶⁹, and His³⁰³ to polarize the PEP carbonyl, enhancing electrophilicity for nucleophilic attack by D-Ara-5P [8]. In contrast, plant orthologs (e.g., Arabidopsis thaliana KDOPS) utilize Fe²⁺ and exhibit distinct loop conformations around the D-Ara-5P binding site, resulting in altered substrate affinity and reaction kinetics. Crucially, KDOPS is absent from eukaryotic microorganisms and animals, highlighting the evolutionary divergence of LPS biosynthesis pathways and the therapeutic potential of targeting this enzyme in pathogenic bacteria [4] [8].

Properties

CAS Number

89927-09-3

Product Name

D-Arabinose 5-phosphate disodium salt

Molecular Formula

C5H11NaO8P

Molecular Weight

253.1 g/mol

InChI

InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);

InChI Key

HSVYFEKZUCTIDT-UHFFFAOYSA-N

SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na]

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na]

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